(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid
Overview
Description
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino acids during peptide synthesis. The compound also contains a fluorophenyl group, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Acetic Acid Derivative: The protected amino acid is then reacted with a suitable reagent to introduce the acetic acid moiety. This can be done using various methods, including the use of acyl chlorides or anhydrides.
Introduction of the Fluorophenyl Group: The final step involves the introduction of the fluorophenyl group. This can be achieved through a substitution reaction, where the protected amino acid derivative is reacted with a fluorophenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carbonyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halides and bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the fluorophenyl group.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine Its primary application is in peptide synthesis, where it serves as a building block for the synthesis of various peptides and proteins
Mechanism of Action
The mechanism of action of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group of amino acids during peptide chain elongation. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. The fluorophenyl group can also interact with biological targets, potentially influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetic acid: Similar structure but lacks the fluorine atom on the phenyl group.
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)acetic acid: Similar structure but with the fluorine atom in a different position on the phenyl group.
Uniqueness
The presence of the fluorophenyl group in (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid distinguishes it from other similar compounds. The fluorine atom can influence the compound’s chemical reactivity and biological activity, making it a valuable building block in peptide synthesis and other scientific research applications.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluorophenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPGWCADGCJCRS-OAQYLSRUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC(=CC=C4)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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